Diazene, (pentafluorophenyl)phenyl-
Description
Diazene, (pentafluorophenyl)phenyl- (CAS: 13561-85-8), also known as pentafluoroazobenzene, is an azo compound with the molecular formula C₁₂H₅F₅N₂. Its structure consists of a diazene (N=N) core substituted with a phenyl group and a pentafluorophenyl group (C₆F₅) . The electron-withdrawing nature of the pentafluorophenyl group significantly influences its electronic and thermal properties, making it distinct from non-fluorinated analogs. This compound is relevant in materials science, particularly in nonlinear optics (NLO) and liquid crystal applications, due to enhanced stability from Ar-ArF (arene-perfluoroarene) interactions .
Properties
CAS No. |
40474-31-5 |
|---|---|
Molecular Formula |
C12H5F5N2 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H5F5N2/c13-7-8(14)10(16)12(11(17)9(7)15)19-18-6-4-2-1-3-5-6/h1-5H |
InChI Key |
BMCAYVUKZRCOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (pentafluorophenyl)phenyl- typically involves the reaction of pentafluorophenylhydrazine with phenyl diazonium salts. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Diazene, (pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl or pentafluorophenyl compounds.
Scientific Research Applications
Diazene, (pentafluorophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Diazene, (pentafluorophenyl)phenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Diazene Derivatives
Key Findings
Fluorination Enhances Stability : Pentafluorophenyl substitution improves thermal stability (Tg increase of ~20°C) and optical properties via Ar-ArF interactions .
Electronic Tuning: EWGs like -NO₂ and -C₆F₅ redshift absorption spectra, while EDGs like -OCH₃ blueshift them .
Safety Trade-offs : Fluorinated diazenes offer safer alternatives to nitro-substituted compounds, which pose mutagenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
